Cas no 4029-40-7 (N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide)

N-(3-Chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a chloroquinoxaline core, offering unique reactivity and potential applications in medicinal and agrochemical research. Its molecular structure combines a sulfonamide group with a methyl-substituted benzene ring, enhancing its binding affinity and selectivity for biological targets. The chloro-quinoxaline moiety contributes to its stability and versatility in synthetic transformations. This compound is particularly valuable as an intermediate in the development of pharmacologically active molecules, including enzyme inhibitors or antimicrobial agents. Its well-defined chemical properties make it suitable for precise modifications in drug discovery and structure-activity relationship studies.
N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide structure
4029-40-7 structure
Product Name:N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide
CAS No:4029-40-7
MF:C15H12ClN3O2S
MW:333.792680740356
CID:334081
PubChem ID:2492440
Update Time:2025-08-04

N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N-(3-chloro-2-quinoxalinyl)-2-methyl-
    • N-(3-CHLOROQUINOXALIN-2-YL)-2-METHYLBENZENESULFONAMIDE
    • 3-Chlor-2-(2-methyl-benzolsulfonylamino)-chinoxalin
    • HMS2625L21
    • N-(3-chloro-quinoxalin-2-yl)-toluene-2-sulfonamide
    • N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide
    • DTXSID50368809
    • SMR000370072
    • MLS000759961
    • cid_2492440
    • AKOS000116910
    • CS-0351195
    • Z56942075
    • EN300-08546
    • MLS-0090836.0001
    • CHEMBL1392606
    • BDBM45851
    • 4029-40-7
    • N-(3-chloroquinoxalin-2-yl)-2-methyl-benzenesulfonamide
    • N-(3-chloranylquinoxalin-2-yl)-2-methyl-benzenesulfonamide
    • N-(3-Chloro-2-quinoxalinyl)-2-methylbenzenesulfonamide
    • Inchi: 1S/C15H12ClN3O2S/c1-10-6-2-5-9-13(10)22(20,21)19-15-14(16)17-11-7-3-4-8-12(11)18-15/h2-9H,1H3,(H,18,19)
    • InChI Key: MAVFMTFLRILYNX-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC2C=CC=CC=2N=1)NS(C1C=CC=CC=1C)(=O)=O

Computed Properties

  • Exact Mass: 333.03400
  • Monoisotopic Mass: 333.0338755g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 80.3Ų

Experimental Properties

  • PSA: 80.33000
  • LogP: 4.54620

N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide Pricemore >>

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Additional information on N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide

N-(3-Chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide: A Comprehensive Overview

The compound with CAS No. 4029-40-7, known as N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a quinoxaline moiety with a sulfonamide group, making it a versatile building block for various applications.

Recent studies have highlighted the potential of N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide as a promising candidate in drug discovery. Its ability to act as a kinase inhibitor has been extensively explored, particularly in the context of cancer therapy. Researchers have demonstrated that this compound exhibits selective inhibition against specific kinases, which are often overexpressed in various malignancies. This property makes it a valuable tool in the development of targeted therapies with reduced off-target effects.

In addition to its pharmacological applications, CAS No. 4029-40-7 has also been investigated for its role in materials science. The quinoxaline moiety within its structure contributes to its aromaticity and stability, making it an ideal candidate for the synthesis of advanced materials such as organic semiconductors and functional polymers. Recent advancements in this area have shown that derivatives of this compound can exhibit enhanced electronic properties, paving the way for their use in next-generation electronic devices.

The synthesis of N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of a sulfonamide group into the molecule not only enhances its solubility but also improves its bioavailability, making it more suitable for pharmaceutical applications. Furthermore, the presence of a chlorine atom on the quinoxaline ring introduces additional electronic effects that can be fine-tuned to achieve desired biological activities.

From an environmental perspective, the compound's stability and biodegradability have been assessed in recent studies. These findings suggest that while CAS No. 4029-40-7 is robust under standard conditions, it can undergo controlled degradation under specific environmental conditions, reducing its ecological footprint. This aspect is particularly important as industries increasingly prioritize sustainable practices in chemical synthesis and application.

In conclusion, N-(3-chloroquinoxalin-2-yl)-2-methylbenzene-1-sulfonamide represents a multifaceted chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological evaluations, positions it as a key player in both academic research and industrial development. As ongoing studies continue to uncover new potentials for this compound, its role in shaping future innovations is expected to grow significantly.

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